molecular formula C11H15ClN2S B5701855 N-(2-chlorophenyl)-N'-isobutylthiourea

N-(2-chlorophenyl)-N'-isobutylthiourea

Cat. No. B5701855
M. Wt: 242.77 g/mol
InChI Key: SRUONBAVLRPIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N'-isobutylthiourea (abbreviated as CIIT) is an organic compound that belongs to the group of thioureas. It is a white crystalline powder that is soluble in water and organic solvents. CIIT is widely used in scientific research for its various applications in different fields.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N'-isobutylthiourea is not fully understood. It is believed that N-(2-chlorophenyl)-N'-isobutylthiourea acts by inhibiting the activity of certain enzymes in the body. It is also believed to interfere with the synthesis of certain proteins in the body.
Biochemical and physiological effects:
N-(2-chlorophenyl)-N'-isobutylthiourea has been shown to have various biochemical and physiological effects. It has been shown to cause oxidative stress in the body, leading to the production of reactive oxygen species (ROS). It has also been shown to cause DNA damage and cell death. N-(2-chlorophenyl)-N'-isobutylthiourea has been shown to cause liver damage and kidney damage in animal studies.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-N'-isobutylthiourea has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, N-(2-chlorophenyl)-N'-isobutylthiourea has several limitations for lab experiments. It is toxic and can cause harm to researchers if proper safety measures are not taken. It is also difficult to handle due to its low solubility in water.

Future Directions

There are several future directions for the research on N-(2-chlorophenyl)-N'-isobutylthiourea. One direction is to study the mechanism of action of N-(2-chlorophenyl)-N'-isobutylthiourea in more detail. Another direction is to investigate the potential use of N-(2-chlorophenyl)-N'-isobutylthiourea as a therapeutic agent for certain diseases. Further research is also needed to investigate the potential environmental impact of N-(2-chlorophenyl)-N'-isobutylthiourea and its degradation products.

Synthesis Methods

N-(2-chlorophenyl)-N'-isobutylthiourea can be synthesized by the reaction of 2-chloroaniline and isobutyl isothiocyanate in the presence of a catalyst such as copper powder. The reaction takes place in a solvent such as ethanol or acetonitrile, and the product is obtained by crystallization.

Scientific Research Applications

N-(2-chlorophenyl)-N'-isobutylthiourea is widely used in scientific research for its various applications in different fields. It is used as a pesticide to control pests and insects in crops. It is also used as a fungicide to prevent the growth of fungi in plants. N-(2-chlorophenyl)-N'-isobutylthiourea is used in the synthesis of other organic compounds such as dyes and pharmaceuticals. It is also used as a reagent in analytical chemistry to detect the presence of certain substances.

properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-methylpropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2S/c1-8(2)7-13-11(15)14-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUONBAVLRPIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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